N,N-diethyl-2,3,4-trimethylbenzenesulfonamide
Description
N,N-Diethyl-2,3,4-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with three methyl groups at the 2-, 3-, and 4-positions and a sulfonamide group bearing diethyl substituents on the nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the methyl groups and moderate polarity from the sulfonamide moiety.
Properties
IUPAC Name |
N,N-diethyl-2,3,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-9-8-10(3)11(4)12(13)5/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUBJMQFNSXDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,3,4-trimethylbenzenesulfonamide typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,3,4-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of sulfinamides or thiols.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
N,N-diethyl-2,3,4-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Benzene Ring
- N-[2-(Diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide (C15H26N2O5S, MW 346.44 g/mol): Replaces methyl groups with methoxy (-OCH3) groups and adds a diethylaminoethyl chain. The diethylaminoethyl group introduces basicity, which may influence biological activity or coordination properties .
- 5-Chloro-2-ethoxy-N,N,4-trimethylbenzenesulfonamide (C11H16ClNO3S, MW 277.77 g/mol): Contains a chloro (-Cl) and ethoxy (-OCH2CH3) group. Chlorine enhances electrophilic stability and may increase toxicity, while the ethoxy group adds steric bulk and moderate hydrophobicity. This compound’s higher molecular weight and halogen content contrast with the trimethylbenzenesulfonamide’s simpler substituent profile .
Fluorinated Amides
- N,N-Diethyl-2,3,3,3-tetrafluoropropionamide: Fluorination at the α-position enhances oxidative stability and facilitates LiF-rich interphase formation in lithium batteries. Boiling point: 157–160°C; molecular weight: 169.15 g/mol. The lower molecular weight and higher volatility compared to benzenesulfonamides highlight trade-offs between fluorination and aromatic substitution .
Physicochemical and Application-Based Comparisons
Table 1: Key Properties of Selected Compounds
Pharmacological Relevance
- N-(3,4-Dimethylphenyl)benzenesulfonamide: Structural studies reveal that methyl substituents influence crystal packing and bioavailability. The trimethyl analog’s increased steric hindrance may reduce metabolic degradation compared to monosubstituted derivatives .
- N-Substituted Benzenesulfonamides (e.g., 5a-m) :
Electrochemical Performance
- Fluorinated amides like FDMA and DETFP demonstrate high Li+ coordination and stability in lithium metal batteries. While the trimethylbenzenesulfonamide lacks fluorine, its aromatic sulfonamide group could provide moderate solvation capacity, albeit with lower oxidative stability compared to fluorinated analogs .
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